Cas no 2228110-44-7 (methyl 4-amino-4-(thiolan-2-yl)butanoate)

methyl 4-amino-4-(thiolan-2-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-(thiolan-2-yl)butanoate
- EN300-1777473
- 2228110-44-7
-
- インチ: 1S/C9H17NO2S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h7-8H,2-6,10H2,1H3
- InChIKey: PRHBQQJYNQGSND-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 203.09799996g/mol
- どういたいしつりょう: 203.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 77.6Ų
methyl 4-amino-4-(thiolan-2-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777473-0.5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1777473-1.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1777473-2.5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 2.5g |
$3051.0 | 2023-09-20 | ||
Enamine | EN300-1777473-1g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 1g |
$1557.0 | 2023-09-20 | ||
Enamine | EN300-1777473-5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 5g |
$4517.0 | 2023-09-20 | ||
Enamine | EN300-1777473-5.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1777473-10g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 10g |
$6697.0 | 2023-09-20 | ||
Enamine | EN300-1777473-10.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1777473-0.1g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1777473-0.05g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.05g |
$1308.0 | 2023-09-20 |
methyl 4-amino-4-(thiolan-2-yl)butanoate 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
methyl 4-amino-4-(thiolan-2-yl)butanoateに関する追加情報
Introduction to Methyl 4-amino-4-(thiolan-2-yl)butanoate (CAS No. 2228110-44-7)
Methyl 4-amino-4-(thiolan-2-yl)butanoate, identified by its CAS number 2228110-44-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and biochemical studies.
The molecular structure of methyl 4-amino-4-(thiolan-2-yl)butanoate incorporates both amino and thiolanyl functional groups, which are known for their ability to participate in diverse chemical reactions. These features make the compound particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules. The presence of the thiolanyl group, a cyclic thioether structure, introduces a level of complexity that can influence the compound's interactions with biological targets, potentially making it a useful tool in the development of new therapeutic agents.
In recent years, there has been growing interest in the use of heterocyclic compounds like methyl 4-amino-4-(thiolan-2-yl)butanoate in medicinal chemistry. These compounds often exhibit enhanced pharmacological properties due to their ability to mimic natural biomolecules and interact with biological systems in unique ways. The thiolanyl moiety, in particular, has been studied for its potential role in modulating enzyme activity and cellular signaling pathways, which are critical targets in many diseases.
Current research has demonstrated that derivatives of methyl 4-amino-4-(thiolan-2-yl)butanoate show promise in various preclinical studies. For instance, studies have indicated that certain analogs of this compound may have inhibitory effects on specific enzymes involved in inflammatory responses. This has led to investigations into their potential use as anti-inflammatory agents, which could be particularly beneficial in treating chronic inflammatory diseases.
The synthesis of methyl 4-amino-4-(thiolan-2-yl)butanoate presents unique challenges due to its complex structural features. However, advancements in synthetic chemistry have enabled more efficient and scalable production methods. These improvements have made it possible for researchers to explore the full potential of this compound without significant limitations in availability.
One of the key areas where methyl 4-amino-4-(thiolan-2-yl)butanoate shows promise is in the development of targeted drug delivery systems. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for creating prodrugs or drug conjugates. These formulations can enhance the bioavailability and specificity of therapeutic agents, leading to more effective treatments with fewer side effects.
The biochemical properties of methyl 4-amino-4-(thiolan-2-yl)butanoate also make it a valuable tool for studying protein-protein interactions and enzyme mechanisms. Researchers have utilized this compound to probe the binding affinities and kinetic parameters of various biological targets, providing insights into potential drug mechanisms of action. This kind of fundamental research is crucial for understanding disease pathways and developing innovative therapeutic strategies.
In addition to its pharmaceutical applications, methyl 4-amino-4-(thiolan-2-yl)butanoate has potential uses in materials science and industrial chemistry. Its unique structural features allow it to serve as a building block for more complex polymers and specialty chemicals. These materials could find applications in areas such as coatings, adhesives, and advanced materials engineering.
The future prospects for methyl 4-amino-4-(thiolan-2-yl)butanoate are promising, with ongoing research aimed at expanding its utility across multiple fields. As our understanding of its properties grows, so does the potential for new discoveries and applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing the full potential of this compound.
In conclusion, methyl 4-amino-4-(thiolan-2-yl)butanoate (CAS No. 2228110-44-7) is a versatile and intriguing compound with significant implications for pharmaceutical research and chemical synthesis. Its unique structural features and functional groups make it a valuable asset in the development of new drugs, biomaterials, and industrial chemicals. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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